PCSK9 modulator-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PCSK9 modulator-3 is a potent modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a crucial role in cholesterol metabolism. By inhibiting PCSK9, this compound helps to lower low-density lipoprotein cholesterol (LDL-C) levels, making it a promising candidate for the treatment of hyperlipidemia and related cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PCSK9 modulator-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as condensation, cyclization, and purification processes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis in a controlled environment to ensure high purity and yield. This includes the use of automated reactors, stringent quality control measures, and adherence to Good Manufacturing Practices (GMP) to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
PCSK9 modulator-3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
PCSK9 modulator-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Helps in understanding the role of PCSK9 in cellular processes and its interactions with other proteins.
Medicine: Potential therapeutic agent for treating hyperlipidemia and reducing cardiovascular risk.
Industry: Used in the development of new drugs targeting PCSK9 for better management of cholesterol levels
Mechanism of Action
PCSK9 modulator-3 exerts its effects by binding to PCSK9 and inhibiting its interaction with low-density lipoprotein receptors (LDLR). This prevents the degradation of LDLR, allowing for increased clearance of LDL-C from the bloodstream. The molecular targets involved include PCSK9, LDLR, and other related pathways such as the PI3K/Akt and MAPK signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Evolocumab: A monoclonal antibody that inhibits PCSK9.
Alirocumab: Another monoclonal antibody targeting PCSK9.
Inclisiran: A small interfering RNA that reduces PCSK9 levels.
Uniqueness
PCSK9 modulator-3 is unique in its small-molecule structure, offering potential advantages in terms of oral bioavailability and ease of synthesis compared to monoclonal antibodies and RNA-based therapies. Its ability to modulate PCSK9 with high potency and specificity makes it a valuable addition to the arsenal of PCSK9 inhibitors .
Properties
Molecular Formula |
C16H9F2N3O |
---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
(6-fluoro-1H-benzimidazol-2-yl)-(7-fluoro-1H-indol-3-yl)methanone |
InChI |
InChI=1S/C16H9F2N3O/c17-8-4-5-12-13(6-8)21-16(20-12)15(22)10-7-19-14-9(10)2-1-3-11(14)18/h1-7,19H,(H,20,21) |
InChI Key |
CKWAKNVZFMTNNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2C(=O)C3=NC4=C(N3)C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.